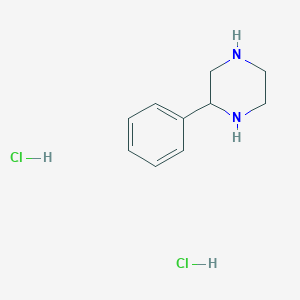
2-Phenylpiperazine dihydrochloride
Overview
Description
2-Phenylpiperazine dihydrochloride is a chemical compound that belongs to the class of piperazine derivatives. It is characterized by the presence of a phenyl group attached to a piperazine ring, with the molecular formula C10H16Cl2N2. This compound is commonly used in various scientific research applications due to its unique chemical properties and biological activities.
Mechanism of Action
Target of Action
2-Phenylpiperazine dihydrochloride is a derivative of piperazine, a class of compounds that have been found to interact with GABA receptors . The GABA (gamma-aminobutyric acid) receptors are a class of receptors that respond to the neurotransmitter GABA, the chief inhibitory compound in the mature vertebrate central nervous system .
Mode of Action
Piperazine compounds, including this compound, are believed to mediate their action by binding directly and selectively to muscle membrane GABA receptors . This binding presumably causes hyperpolarization of nerve endings, resulting in flaccid paralysis of the worm .
Biochemical Pathways
GABA is an inhibitory neurotransmitter, and its activation typically results in a decrease in neuronal excitability .
Pharmacokinetics
It’s known that upon entry into the systemic circulation, piperazine compounds are partly oxidized and partly eliminated as an unchanged compound .
Result of Action
The primary result of this compound’s action is the paralysis of parasites, allowing the host body to easily remove or expel the invading organism . This is due to the compound’s interaction with GABA receptors, which leads to hyperpolarization and subsequent paralysis .
Biochemical Analysis
Biochemical Properties
2-Phenylpiperazine dihydrochloride plays a significant role in biochemical reactions, particularly in the modulation of neurotransmitter systems. It interacts with various enzymes, proteins, and other biomolecules. One of the primary interactions is with serotonin receptors, where it acts as a serotonin receptor agonist. This interaction influences the release and reuptake of serotonin, thereby affecting mood and behavior. Additionally, this compound has been shown to interact with GABA receptors, which are crucial for inhibitory neurotransmission in the central nervous system .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. In neuronal cells, this compound enhances the release of neurotransmitters such as serotonin and dopamine, leading to altered neuronal activity and synaptic plasticity. It also affects the expression of genes involved in neurotransmitter synthesis and degradation, thereby impacting overall cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to serotonin and GABA receptors, leading to the activation or inhibition of these receptors. This binding results in changes in intracellular signaling cascades, such as the cAMP pathway and the phosphoinositide pathway. Additionally, this compound can inhibit the activity of monoamine oxidase, an enzyme responsible for the breakdown of neurotransmitters, thereby increasing the levels of serotonin and dopamine in the synaptic cleft .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is relatively stable under standard storage conditions but can degrade when exposed to light and moisture. Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in neuronal cells. These effects include prolonged changes in neurotransmitter levels and receptor sensitivity, which can persist even after the compound has been metabolized .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to enhance cognitive function and reduce anxiety-like behaviors. At high doses, it can induce toxic effects, such as neurotoxicity and hepatotoxicity. Threshold effects have been observed, where a specific dosage range produces optimal therapeutic effects without causing adverse effects .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is primarily metabolized in the liver by cytochrome P450 enzymes, which convert it into various metabolites. These metabolites can then be further processed by conjugation reactions, such as glucuronidation and sulfation, to facilitate their excretion. The compound also affects metabolic flux by altering the levels of key metabolites involved in neurotransmitter synthesis and degradation .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can cross the blood-brain barrier, allowing it to exert its effects on the central nervous system. The compound interacts with transporters and binding proteins, such as the serotonin transporter and albumin, which facilitate its distribution and localization within specific tissues. Accumulation of this compound has been observed in the brain, liver, and kidneys .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound is primarily localized in the cytoplasm and can be found in various organelles, such as the endoplasmic reticulum and mitochondria. Targeting signals and post-translational modifications, such as phosphorylation, play a role in directing this compound to specific compartments within the cell. This localization is essential for its interaction with receptors and enzymes involved in neurotransmitter regulation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenylpiperazine dihydrochloride typically involves the reaction of phenylpiperazine with hydrochloric acid. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts, followed by deprotection and selective intramolecular cyclization . Another approach involves the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions .
Industrial Production Methods
Industrial production of this compound often employs large-scale chemical synthesis techniques, ensuring high purity and yield. The process may involve the use of automated reactors and stringent quality control measures to maintain consistency and safety.
Chemical Reactions Analysis
Types of Reactions
2-Phenylpiperazine dihydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where a nucleophile replaces a leaving group in the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles depending on the desired product.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenylpiperazine N-oxide, while reduction could produce phenylpiperazine.
Scientific Research Applications
2-Phenylpiperazine dihydrochloride is widely used in scientific research, including:
Chemistry: As a building block in the synthesis of more complex molecules.
Biology: In studies involving neurotransmitter systems due to its interaction with serotonin receptors.
Medicine: As a precursor in the development of pharmaceutical drugs with potential therapeutic effects.
Industry: In the production of various chemical intermediates and active pharmaceutical ingredients.
Comparison with Similar Compounds
Similar Compounds
1-Phenylpiperazine: A simple phenyl-substituted piperazine.
1-(3-Chlorophenyl)piperazine: A chlorinated derivative with distinct pharmacological properties.
1-(3-Trifluoromethylphenyl)piperazine: A trifluoromethyl-substituted piperazine with unique chemical characteristics.
Uniqueness
2-Phenylpiperazine dihydrochloride is unique due to its specific substitution pattern and the presence of two hydrochloride groups, which influence its solubility, stability, and reactivity. These properties make it particularly valuable in certain research and industrial applications.
Properties
IUPAC Name |
2-phenylpiperazine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2.2ClH/c1-2-4-9(5-3-1)10-8-11-6-7-12-10;;/h1-5,10-12H,6-8H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTYKYAFGKCUWRP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(CN1)C2=CC=CC=C2.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10589997 | |
| Record name | 2-Phenylpiperazine--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10589997 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
872139-22-5 | |
| Record name | 2-Phenylpiperazine--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10589997 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


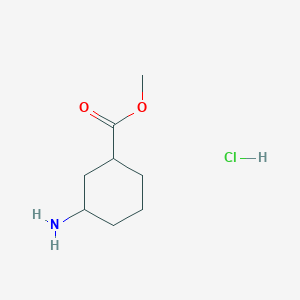
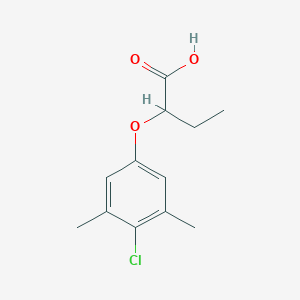
![Benzene, 1-[(5-bromopentyl)oxy]-4-(phenylmethoxy)-](/img/structure/B1356405.png)

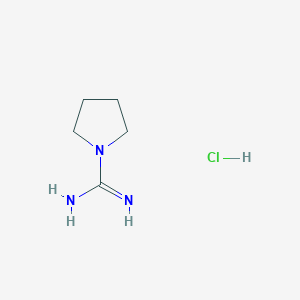



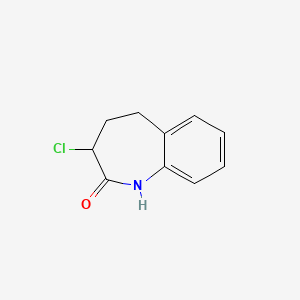

![1-(6-Chloro-2-methylimidazo[1,2-b]pyridazin-3-yl)ethanone](/img/structure/B1356421.png)
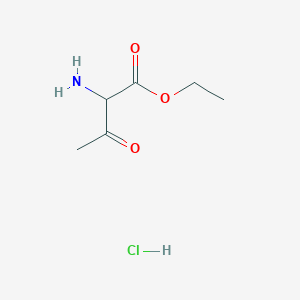
![C-{4-[N'-(4-Chloro-butylidene)-hydrazino]-phenyl}-N-methyl-methanesulfonamide](/img/structure/B1356428.png)

